molecular formula C25H23N3O2S B2993292 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866845-15-0

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2993292
CAS No.: 866845-15-0
M. Wt: 429.54
InChI Key: SYMUKMRVWSXMKC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the phenylpiperazine moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Sulfonylation: The quinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Substitution: Finally, the sulfonylated quinoline is reacted with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and neurological disorders.

    Biological Studies: It is used as a probe in biological assays to study receptor-ligand interactions and enzyme inhibition.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The phenylpiperazine moiety can interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazin-1-yl)quinoline: Lacks the benzenesulfonyl group, which may result in different biological activity.

    3-(Benzenesulfonyl)quinoline: Lacks the phenylpiperazine moiety, affecting its interaction with biological targets.

    4-(4-Phenylpiperazin-1-yl)benzenesulfonamide: Contains both functional groups but in a different structural arrangement.

Uniqueness

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is unique due to the presence of both the benzenesulfonyl and phenylpiperazine groups on the quinoline core. This unique combination enhances its potential for diverse biological activities and applications in various fields of research.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c29-31(30,21-11-5-2-6-12-21)24-19-26-23-14-8-7-13-22(23)25(24)28-17-15-27(16-18-28)20-9-3-1-4-10-20/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMUKMRVWSXMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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